molecular formula C16H9BrN4O3S B2535611 2-((4-bromophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one CAS No. 946330-46-7

2-((4-bromophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one

Cat. No.: B2535611
CAS No.: 946330-46-7
M. Wt: 417.24
InChI Key: MEMHCYWCBSPBDT-UHFFFAOYSA-N
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Description

The compound 2-((4-bromophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one is a complex heterocyclic scaffold synthesized for advanced research purposes. Its molecular architecture integrates several pharmacologically active motifs, including quinazolinone, [1,3]dioxolo, and [1,3,4]thiadiazolo rings, suggesting potential for multifaceted biological activity. This structure is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Research into analogous chemical structures indicates potential value in oncology. Compounds featuring quinazolinone and thiadiazole cores have demonstrated promising antiproliferative and anticancer activities in vitro studies . For instance, certain thiazole derivatives bearing a 4-bromophenyl group have shown notable efficacy against human breast adenocarcinoma cell lines (MCF7), with activity profiles comparable to established chemotherapeutic agents like 5-fluorouracil . The presence of the bromophenyl substituent is a common feature in molecules designed for antimicrobial investigation . Similar structures have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Aspergillus niger , suggesting this compound may be a candidate for exploring new anti-infective strategies to overcome multidrug resistance . Furthermore, the fused heterocyclic system may exhibit affinity for various enzymatic and receptor targets. Molecular docking studies on related molecules reveal that they can interact favorably with the binding pockets of specific proteins, which is a crucial step in structure-based drug design . This compound is intended for research use only to further investigate these and other potential mechanisms of action and biological applications.

Properties

IUPAC Name

5-(4-bromoanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN4O3S/c17-8-1-3-9(4-2-8)18-15-20-21-14(22)10-5-12-13(24-7-23-12)6-11(10)19-16(21)25-15/h1-6H,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMHCYWCBSPBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N4C(=N3)SC(=N4)NC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-bromophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological potential.

Chemical Structure and Properties

The compound features a quinazolinone core linked with dioxole and thiadiazole moieties. The presence of a bromophenyl substituent and an amino group enhances its reactivity and interaction with biological targets. The intricate architecture of this molecule suggests potential for diverse biological applications.

Biological Activity

Research indicates that compounds related to this compound exhibit various biological activities:

  • Antimicrobial Activity : Similar quinazolinone derivatives have shown effectiveness against pathogens such as E. coli, S. aureus, and C. albicans . The presence of heterocycles in the structure may enhance this activity.
  • Antitumor Activity : Compounds with quinazoline cores are known for their antitumor properties. Preliminary studies suggest that the target compound may inhibit cancer cell proliferation .
  • Antiviral Properties : Thiadiazole derivatives have been documented to possess antiviral activities, indicating potential application in treating viral infections .

Structure-Activity Relationship (SAR)

The unique combination of structural elements in this compound suggests a promising SAR. The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-(Bromophenyl)quinazolin-2(1H)-oneQuinazoline core with bromineAntitumorSimpler structure
2-Amino-4(3H)-quinazolinoneAmino group on quinazolineAntimicrobialLacks heterocycles
1,3,4-Thiadiazole derivativesThiadiazole ringAntiviralDifferent core structure

The presence of both dioxole and thiadiazole rings in the target compound may enhance its biological activity compared to these simpler analogs.

Synthesis and Screening

A study synthesized various quinazolinone derivatives and evaluated their antimicrobial effects. Compounds from this series demonstrated marked activity against multiple bacterial strains . The synthesis involved reactions under controlled conditions to ensure high yields and purity.

Cytotoxicity Testing

In another investigation focusing on thiadiazolopyrimidine derivatives (related structures), cytotoxicity was assessed using the MTT assay against several cancer cell lines (MCF-7, PC3). Results indicated significant cytotoxic efficacy with IC50 values ranging from 5.69 to 9.36 µM . This underscores the potential for similar testing on the target compound.

Scientific Research Applications

Research highlights several potential applications for 2-((4-bromophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one in the following areas:

Antitumor Activity

Compounds with similar structural features have exhibited antitumor properties. The presence of the bromophenyl substituent and the heterocyclic structure may enhance the compound's interaction with cellular targets involved in tumor growth inhibition.

Antimicrobial Properties

Preliminary studies suggest that derivatives of quinazolinone compounds display antimicrobial activity against various strains of bacteria. The compound's ability to inhibit bacterial growth could be attributed to its unique structural components.

Anti-inflammatory Effects

The synthesis of related benzoxazinone and quinazolinone derivatives has shown promising anti-inflammatory activities. These compounds have been evaluated for their efficacy in reducing inflammation in animal models.

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated various quinazolinone derivatives for their antitumor effects using cell lines. The results indicated that compounds featuring bromine substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts.

Case Study 2: Antimicrobial Screening
In another investigation, a series of synthesized quinazolinones were tested against both gram-positive and gram-negative bacteria. The findings revealed that certain derivatives showed significant antibacterial activity, suggesting potential therapeutic applications in treating infections.

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

The compound’s structural uniqueness lies in its fused thiadiazolo-dioxolo-quinazolinone core and 4-bromophenyl substituent. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Biological Activity
2-((4-Bromophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one (Target) C₁₈H₁₂BrN₄O₃S ~444.3 4-Bromophenylamino Inferred antiviral/antibacterial
2-((2,5-Dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one () C₁₈H₁₄N₄O₃S 366.4 2,5-Dimethylphenylamino Not reported
USP/VA-2 (2-methyl-[1,3,4]-thiadiazolo[2,3-b]-6,7,8,9-tetrahydrobenzo(b)thieno-[3,2-e]-pyrimidin-5(4H)-one) C₁₄H₁₂N₄O₂S ~308.3 Methyl, tetrahydrobenzo-thieno Anti-HIV-2 (ROD strain)
10-(4-Methylbenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one C₂₉H₂₄N₂OS 448.6 Methylbenzylidene, methylphenyl Not reported
Key Observations:
  • Substituent Effects : The 4-bromophenyl group in the target compound likely increases lipophilicity and electron-withdrawing capacity compared to methyl or methoxy substituents in analogues like USP/VA-1 (). This may enhance membrane permeability or target binding .
  • Ring Systems: The dioxolo-thiadiazolo fusion in the target compound contrasts with triazolo () or thiazolo () systems.

Physicochemical and Toxicological Considerations

  • Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to methyl or methoxy analogues, necessitating formulation adjustments .
  • Toxicity: Heterocyclic amines like IQ () are carcinogenic, but the target’s complex structure may alter metabolic pathways, reducing genotoxic risk. However, brominated aromatics require careful toxicity profiling .

Q & A

(Basic) What are the established synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer:
Retrosynthetic analysis suggests using substituted primary amines (e.g., 4-bromoaniline), anthranilic acid derivatives, and acylating agents (e.g., acetic anhydride or benzoyl chloride) to construct the quinazolinone core . Key intermediates include:

  • Substituted quinazolin-4-one precursors : Formed via cyclocondensation of anthranilic acid and amines under reflux conditions.
  • Thiadiazole and dioxolo ring systems : Introduced through sequential heterocyclization using sulfur-containing reagents (e.g., H₂S or Lawesson’s reagent) and diethyl oxalate for dioxolo ring formation.
  • Final cyclization : Achieved via microwave-assisted or thermal reactions to fuse the thiadiazolo and dioxolo moieties .

(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing its structural integrity?

Methodological Answer:

  • X-ray crystallography : Resolves the compound’s crystal packing and confirms stereoelectronic effects, as demonstrated for analogous quinazolinone derivatives .
  • Multinuclear NMR (¹H, ¹³C, ¹⁵N) : Assigns proton environments, particularly distinguishing NH groups in the thiadiazolo and quinazolinone moieties .
  • FT-IR spectroscopy : Identifies vibrational modes of C=O (1650–1700 cm⁻¹) and C-Br (600–650 cm⁻¹) bonds .
  • DFT calculations : Validates experimental data by modeling bond lengths and angles, with deviations <2% from crystallographic results .

(Basic) How can researchers design initial biological activity assays for pharmacological evaluation?

Methodological Answer:

  • Antibacterial assays : Use broth microdilution (MIC determination) against Mycobacterium tuberculosis H37Rv and Gram-negative/-positive strains, with isoniazid and ciprofloxacin as controls .
  • Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices (IC₅₀/MIC ratios) .
  • Enzyme inhibition studies : Target kinases or bacterial dihydrofolate reductase using fluorometric assays with ATP/NADPH depletion monitoring .

(Advanced) What methodologies can optimize the low yield (<25%) observed in the final cyclization step?

Methodological Answer:

  • Temperature modulation : Increase reaction temperature to 135°C (as in analogous thiadiazolo syntheses) to enhance cyclization kinetics .
  • Catalyst screening : Test Pd(OAc)₂ or CuI to accelerate heterocycle formation, as used in triazolo-quinazolinone syntheses .
  • Purification refinement : Replace silica gel chromatography with preparative HPLC for polar intermediates, improving recovery rates .

(Advanced) How should contradictory results between in vitro antibacterial activity and in silico docking predictions be reconciled?

Methodological Answer:

  • Validate assay conditions : Confirm compound stability in DMSO/buffer systems via LC-MS to rule out degradation .
  • Re-dock with flexible receptors : Use molecular dynamics simulations (e.g., GROMACS) to account for protein conformational changes .
  • Synergistic studies : Test combinations with efflux pump inhibitors (e.g., PAβN) to assess resistance mechanisms .

(Advanced) What experimental approaches assess environmental persistence and degradation pathways?

Methodological Answer:

  • Hydrolysis/photolysis studies : Expose the compound to UV light (254 nm) and varying pH (3–9) to quantify half-lives and identify breakdown products via LC-QTOF-MS .
  • Soil microcosm assays : Monitor aerobic/anaerobic biodegradation using OECD 307 guidelines, with GC-MS analysis of volatile metabolites .
  • QSAR modeling : Predict bioaccumulation factors (BCF) using logP and molecular volume descriptors .

(Advanced) What computational strategies model the compound’s electronic structure and interactions?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
  • Molecular docking : Dock into M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) using AutoDock Vina, focusing on halogen bonding with the 4-bromophenyl group .
  • MD simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .

(Advanced) How can SAR studies systematically identify critical functional groups?

Methodological Answer:

  • Analog synthesis : Replace the 4-bromophenyl group with 4-Cl, 4-F, or 4-OCH₃ substituents to evaluate halogen/electronic effects .
  • Fragment-based design : Remove the dioxolo ring and test truncated analogs for activity loss .
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from 20+ derivatives to map steric/electrostatic requirements .

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